(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cyclopropylpyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopropylpyrimidine ring.
Attachment of the Triazole Group: The triazole ring can be introduced via a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through a reductive amination process or by cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the triazole-piperidine moiety with the cyclopropylpyrimidine core, often using amide bond formation techniques under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing any double bonds or functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites within the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, (2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone: can be compared with other heterocyclic compounds containing pyrimidine, triazole, and piperidine rings.
Examples: Compounds like (2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanol or (2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c23-16(14-5-6-18-15(20-14)13-3-4-13)21-7-1-2-12(8-21)9-22-11-17-10-19-22/h5-6,10-13H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOGRMPLIDQTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC(=NC=C2)C3CC3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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